molecular formula C14H11ClN2O3S B2995388 N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride CAS No. 2034316-12-4

N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

Cat. No. B2995388
CAS RN: 2034316-12-4
M. Wt: 322.76
InChI Key: UNXYLSSQRJPDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Anticancer Activity

Compounds with a benzo[d][1,3]dioxol-5-yl structure have been designed and synthesized for their anticancer activity . They have been evaluated against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Some of these compounds have shown promising results, with IC 50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Cell Cycle Arrest and Apoptosis Induction

Further mechanistic studies have revealed that these compounds can cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . This could potentially be used as a strategy for cancer treatment.

Total Synthesis of Benzylisoquinoline Alkaloids

The benzo[d][1,3]dioxol-5-yl structure is also used in the total synthesis of benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines . This synthesis is based on the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .

Synthesis of Coptisines and Dibenzopyrrocolines

By slightly modifying the total synthetic route and strategically combining it with a aza-Michael addition, Bischler–Napieralski reaction and N-arylation, this methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of coptisines and dibenzopyrrocolines .

Modulation of ATP-Binding Cassette Transporters

Compounds with a benzo[d][1,3]dioxol-5-yl structure have also been used as modulators of ATP-binding cassette transporters . These transporters play a crucial role in the treatment of cystic fibrosis .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S.ClH/c1-2-12-13(19-8-18-12)5-10(1)15-14-16-11(7-20-14)9-3-4-17-6-9;/h1-7H,8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXYLSSQRJPDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=COC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

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